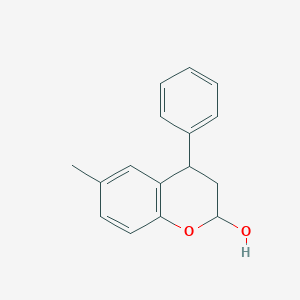

6-Methyl-4-phenyl-2-chromanol

Katalognummer B124595

Molekulargewicht: 240.3 g/mol

InChI-Schlüssel: JGRSOLBFAHJDTL-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08067594B2

Procedure details

p-Cresol (150 g, 1.387 mol) was stirred with piperazine (72 g, 0.832 mol, 0.6 eq) in toluene (1.5 L, 10 ml/g) and then heated at reflux under Dean & Stark conditions for at least 30 minutes to remove water giving a clear pale yellow solution. Trans-Cinnamaldehyde (262 ml, 275 g, 2.081 mol, 1.5 eq) was then added over 2 hours whilst maintaining the reaction mixture at reflux under Dean & Stark conditions. Once the addition was complete, heating of the reaction mixture was continued at reflux under Dean & Stark conditions for a further 4 hours. The black solution was allowed to cool to 80° C. and then slowly quenched over 45 minutes with a solution of 0.67M HCl(aq) (750 ml, 0.601 mol, 1.3 eq). The two-phase solution was then stirred vigorously for at least 12 hours at a temperature of 75-80° C. The stirring was then stopped and the mixture allowed to cool to room temperature and the phases separated. The toluene solution was then washed with 1M HCl(aq) (750 ml, 5 ml/g), then water (3×750 ml, 5 ml/g). The 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol was not isolated but instead the toluene solution was used directly in the reductive amination step (Example 2).

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.N1CCNCC1.[CH:15](=[O:24])/[CH:16]=[CH:17]/[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl>C1(C)C=CC=CC=1>[CH3:8][C:3]1[CH:2]=[CH:1][C:6]2[O:7][CH:15]([OH:24])[CH2:16][CH:17]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:5]=2[CH:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1O)C

|

|

Name

|

|

|

Quantity

|

72 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCNCC1

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

262 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C1=CC=CC=C1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The two-phase solution was then stirred vigorously for at least 12 hours at a temperature of 75-80° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux under Dean & Stark conditions for at least 30 minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water giving a clear pale yellow solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

whilst maintaining the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux under Dean & Stark conditions

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating of the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux under Dean & Stark conditions for a further 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The toluene solution was then washed with 1M HCl(aq) (750 ml, 5 ml/g)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=CC2=C(C(CC(O2)O)C2=CC=CC=C2)C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |